![molecular formula C12H13NO B2845141 8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one CAS No. 1995073-30-7](/img/structure/B2845141.png)
8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one
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Overview
Description
8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one is a chemical compound with the CAS Number: 1995073-30-7 . It has a molecular weight of 187.24 .
Molecular Structure Analysis
The IUPAC name for this compound is 8-amino-3,5,6,7-tetrahydro-s-indacen-1 (2H)-one . The InChI code for this compound is 1S/C12H13NO/c13-12-9-3-1-2-7(9)6-8-4-5-10(14)11(8)12/h6H,1-5,13H2 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 187.24 .Mechanism of Action
There is a study that shows the compound’s potential as an NLRP3 (pyrin domain-containing protein 3) modulator . NLRP3 is implicated in the pathogenesis of obesity and associated metabolic impairment . The study suggests that inhibitors of NLRP3, such as 8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one, can reverse obesity in mice fed a high-fat diet .
Safety and Hazards
Future Directions
The compound’s potential as an NLRP3 modulator suggests it could be used in the treatment of metabolic diseases like type 2 diabetes or obesity, liver diseases like NAFLD or cirrhosis, lung diseases like asthma or CORD, central nervous system diseases like Alzheimer’s disease or multiple sclerosis, inflammatory or autoimmune diseases like rheumatoid arthritis or psoriasis, and cardiovascular diseases like atherosclerosis or stroke .
properties
IUPAC Name |
8-amino-3,5,6,7-tetrahydro-2H-s-indacen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-12-9-3-1-2-7(9)6-8-4-5-10(14)11(8)12/h6H,1-5,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNGEODZVFCHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C(=O)CC3)C(=C2C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one |
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